molecular formula C4H7NO3S B12722418 Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester CAS No. 39142-28-4

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester

Cat. No.: B12722418
CAS No.: 39142-28-4
M. Wt: 149.17 g/mol
InChI Key: LMKUSACNHXQRHT-UHFFFAOYSA-N
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Description

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is a chemical compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . It is known for its unique structure, which includes both carbonyl and thiocarbonyl functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester typically involves the reaction of thioimidodicarbonic acid with methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the acid react with methanol to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is unique due to its specific esterification pattern and the presence of both carbonyl and thiocarbonyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

39142-28-4

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

methyl N-methoxycarbothioylcarbamate

InChI

InChI=1S/C4H7NO3S/c1-7-3(6)5-4(9)8-2/h1-2H3,(H,5,6,9)

InChI Key

LMKUSACNHXQRHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=S)OC

Origin of Product

United States

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